molecular formula C18H23N3O3 B5550495 1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine

1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine

Cat. No. B5550495
M. Wt: 329.4 g/mol
InChI Key: UQISJOMDUZPEME-UHFFFAOYSA-N
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Description

"1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine" belongs to a class of compounds involving piperidine derivatives. These compounds have been extensively studied due to their interesting chemical and physical properties, and potential biological activities.

Synthesis Analysis

  • The synthesis of similar piperidine derivatives typically involves multicomponent cyclo condensation or modified Mannich condensation processes. These methods are highly useful for producing a variety of derivatives efficiently (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

Chemical Reactions and Properties

  • Piperidine derivatives exhibit a range of chemical reactions, often influenced by their structural components. The presence of specific functional groups can significantly impact their chemical behavior and interactions (Sugimoto, Iimura, Yamanishi, & Yamatsu, 1995).

Physical Properties Analysis

  • The physical properties of piperidine derivatives, including color, solubility, and crystalline nature, are determined through various analytical techniques like IR, NMR, and mass spectral studies. These properties are crucial for understanding the compound's stability and reactivity (Dineshkumar & Parthiban, 2022).

Chemical Properties Analysis

  • The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential as a ligand or reactant in chemical reactions, are explored through detailed chemical analysis. Studies often focus on the interaction of these compounds with various receptors or their behavior in specific chemical environments (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Scientific Research Applications

Synthesis and Characterization

Synthetic methodologies for compounds structurally related to 1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine have been developed, showcasing the versatility of piperidine and imidazole derivatives in medicinal chemistry. For instance, novel synthesis routes have been explored for piperazine derivatives, leading to compounds with significant antibacterial and antifungal activities (Rajkumar et al., 2014). Additionally, the synthesis of imidazo[1,5-a]pyridines through electrochemical [4 + 1] tandem sp3(C–H) double amination offers a direct method for preparing pharmacologically relevant motifs, including 3-acyl-functionalized imidazo[1,5-a]pyridines, underlining the importance of novel synthetic methodologies in drug discovery (Wang et al., 2022).

Biological Evaluation

Compounds featuring piperidine and imidazole rings have been evaluated for their biological activities, demonstrating potential therapeutic applications. For example, certain piperidine derivatives have shown promising antibacterial activity, highlighting the importance of structural modifications to enhance biological efficacy (Aridoss et al., 2010). Moreover, the development of N-benzylated pyrrolidin-2-one and imidazolidin-2-one derivatives based on the lead compound donepezil, indicates the therapeutic potential of these compounds in Alzheimer's disease management (Gupta et al., 2020).

Pharmacological Investigations

Pharmacological studies on compounds with piperidine and imidazole frameworks have explored their potential as therapeutic agents. The synthesis of piperidinium and pyridinium agents as water-soluble acetylcholinesterase inhibitors for reversing neuromuscular blockade presents a significant advancement in surgical anesthesia, showcasing the application of these compounds in clinical settings (Palin et al., 2002).

properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-1-[4-(1H-imidazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-15-5-3-4-14(17(15)24-2)12-16(22)21-10-6-13(7-11-21)18-19-8-9-20-18/h3-5,8-9,13H,6-7,10-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQISJOMDUZPEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CC(=O)N2CCC(CC2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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